GNE-7915

Dopamine release Off-target effects Parkinson's disease

Choose GNE-7915 for confident LRRK2 target engagement studies. It offers the highest kinome selectivity profile available (1/187 kinases >50% at 100 nM), confirmed brain penetration (Kp≈0.7), and oral bioavailability (>60%). Unlike earlier inhibitors, GNE-7915 preserves dopamine release at concentrations up to 3 µM, avoiding off-target confounds. Supported by an 18-week chronic dosing study showing α-synuclein reduction without lung or kidney pathology. Ideal for Parkinson's disease models, electrophysiology, and long-term in vivo studies.

Molecular Formula C19H21F4N5O3
Molecular Weight 443.4 g/mol
Cat. No. B612097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-7915
SynonymsGNE7915;  GNE 7915;  GNE-7915.
Molecular FormulaC19H21F4N5O3
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC
InChIInChI=1S/C19H21F4N5O3/c1-3-24-16-12(19(21,22)23)10-25-18(27-16)26-14-9-13(20)11(8-15(14)30-2)17(29)28-4-6-31-7-5-28/h8-10H,3-7H2,1-2H3,(H2,24,25,26,27)
InChIKeyXCFLWTZSJYBCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNE-7915: Selective Brain-Penetrant LRRK2 Inhibitor for Parkinson‘s Disease Research and Preclinical Procurement


GNE-7915 is an amino-pyrimidine small molecule that functions as a potent, selective, and brain-penetrant type I kinase inhibitor of leucine-rich repeat kinase 2 (LRRK2) [1]. It exhibits single-digit nanomolar potency against LRRK2 in biochemical assays (IC50 = 9 nM; Ki = 1 nM) and demonstrates confirmed blood-brain barrier penetration across multiple preclinical species [2]. As one of the most extensively kinome-profiled LRRK2 inhibitors available, GNE-7915 serves as a validated chemical probe for interrogating LRRK2-dependent signaling in both in vitro and in vivo Parkinson‘s disease models [3].

Why Generic Substitution Fails for GNE-7915: Differentiated Kinase Selectivity and In Vivo Functional Profile


LRRK2 inhibitors exhibit substantial divergence in off-target kinase inhibition profiles, brain penetration capability, and functional effects on dopaminergic neurotransmission, rendering in-class substitution scientifically invalid. While multiple LRRK2 inhibitors share low-nanomolar biochemical potency, their kinome selectivity footprints differ markedly: GNE-7915 inhibits only 1/187 kinases >50% at 100 nM, whereas earlier generation compounds such as LRRK2-IN-1 display broader off-target activity that directly impairs dopamine release at higher concentrations [1]. Furthermore, brain-penetrant LRRK2 inhibitors vary in their CNS exposure, oral bioavailability, and species-specific pharmacokinetic behavior, such that a compound optimized in one model system cannot be assumed to perform equivalently in another [2]. Procurement decisions based solely on nominal LRRK2 IC50 values risk experimental failure due to unrecognized off-target confounds, inadequate brain exposure, or functional interference with the very neurotransmitter systems under investigation [3].

GNE-7915 Comparative Evidence Matrix: Quantified Differentiation Versus LRRK2 Inhibitor Alternatives


Functional Selectivity in Dopaminergic Neurotransmission: GNE-7915 vs LRRK2-IN-1

In a direct comparative functional study using fast-scan cyclic voltammetry in mouse brain slices, GNE-7915 demonstrated preserved dopaminergic neurotransmission, whereas the comparator LRRK2-IN-1 produced significant off-target suppression of evoked dopamine release. At 1 µM, neither compound affected DA release; however, at 3 µM, LRRK2-IN-1 decreased 1p-evoked DA release in both wild-type and LRRK2 knockout mice, confirming an off-target mechanism independent of LRRK2 inhibition. In contrast, GNE-7915 at equivalent supra-therapeutic concentrations did not alter DA release [1]. This functional selectivity translates to therapeutic benefit: in BAC transgenic hG2019S and hR1441G mouse models, GNE-7915 enhanced DA release and synaptic vesicle mobilization/recycling [2].

Dopamine release Off-target effects Parkinson's disease Neurotransmission

Broad-Spectrum Kinome Selectivity: GNE-7915 KinomeScan Profiling vs Class Baseline

GNE-7915 has undergone extensive kinome-wide selectivity profiling across two independent assay platforms, establishing a quantified off-target footprint that enables confident attribution of observed phenotypes to LRRK2 inhibition. In an Invitrogen panel of 187 kinases at 0.1 µM (100-fold over LRRK2 Ki), only TTK showed >50% inhibition [1]. In the expanded DiscoverX KinomeScan55 competitive binding assay covering 392 unique kinases at 0.1 µM, >50% probe displacement was detected for only 10 kinases, with >65% inhibition limited to LRRK2, TTK, and ALK [2]. An independent assessment using a 451-kinase DiscoverX panel confirmed inhibition >30% at 0.1 µM for only LRRK2, TTK, and ALK [3]. The biochemical Ki for TTK was determined to be 53 nM, indicating approximately 53-fold selectivity for LRRK2 over this most potently inhibited off-target [4].

Kinase selectivity Off-target profiling Chemical probe validation KinomeScan

Brain Penetration and Oral Bioavailability: GNE-7915 vs Brain-Penetrant LRRK2 Inhibitor Class

Among brain-penetrant LRRK2 inhibitors, GNE-7915 was developed through property-directed optimization to achieve a balanced profile of CNS exposure, oral bioavailability, and metabolic stability. GNE-7915 demonstrates excellent in vivo rat pharmacokinetic profiles including long half-life (t1/2 approximately 2-4 hours), good oral bioavailability (F >60%), high passive permeability, and confirmed brain penetration with brain-to-plasma ratio (Kp) of approximately 0.7 in rodent models . The compound exhibits minimal turnover in human hepatocytes and low total and unbound clearance values as predicted by rat hepatocytes . Critically, GNE-7915 shows no human P-glycoprotein (P-gp) efflux, a key determinant of sustained CNS exposure that distinguishes it from many kinase inhibitors subject to active efflux at the blood-brain barrier . In BAC transgenic mice expressing human LRRK2 G2019S, oral or intraperitoneal administration at 50 mg/kg produced concentration-dependent inhibition of LRRK2 Ser1292 autophosphorylation in brain tissue [1].

Blood-brain barrier CNS penetration Oral bioavailability Pharmacokinetics

Long-Term In Vivo Safety Profile: GNE-7915 vs LRRK2 Inhibitor Class Pulmonary Concerns

LRRK2 inhibitors as a class have raised safety concerns due to pulmonary histopathological changes observed in nonhuman primate studies. GNE-7915 has been extensively characterized in both long-term mouse efficacy models and nonhuman primate toxicology studies, providing a uniquely comprehensive safety dataset for procurement decisions. In a 14-month-old LRRK2R1441G mutant mouse model treated with GNE-7915 twice weekly for 18 weeks (equivalent to approximately 13 human years), GNE-7915 significantly reduced striatal α-synuclein oligomer accumulation without causing adverse peripheral effects. Notably, treated mice did not exhibit swollen lamellar bodies in type II pneumocytes or abnormal vacuolation in kidney tissue—findings that have been reported at acute high doses with other LRRK2 inhibitors [1]. In a 2-week repeat-dose toxicology study in macaques directly comparing GNE-7915 (30 mg/kg twice daily), MLi-2 (15 and 50 mg/kg once daily), and PFE-360 (3 and 6 mg/kg once daily), all compounds induced mild, reversible cytoplasmic vacuolation of type II pneumocytes without lung degeneration. Lung function tests demonstrated that the histological changes induced by both MLi-2 and GNE-7915 did not result in measurable pulmonary deficits [2]. At lower doses of PFE-360 or MLi-2 achieving approximately 50% or 100% LRRK2 inhibition in brain tissue, respectively, lung changes were either absent or minimal [3].

Chronic dosing Pulmonary safety Toxicology Long-term efficacy

GNE-7915 Optimal Application Scenarios: Evidence-Based Use Cases for Scientific Procurement


Chronic In Vivo Parkinson's Disease Modeling Requiring Sustained LRRK2 Inhibition

Investigators conducting long-term (>8 weeks) LRRK2 inhibition studies in rodent models of Parkinson's disease should prioritize GNE-7915 based on the 18-week chronic dosing study demonstrating sustained α-synuclein oligomer reduction without pulmonary or renal pathology. The compound‘s oral bioavailability (F >60%) and brain penetration (Kp ≈ 0.7) support flexible dosing routes, while the documented absence of type II pneumocyte lamellar body accumulation distinguishes GNE-7915 from compounds where such findings have been reported at acute high doses [1].

Electrophysiological Studies of Dopaminergic Neurotransmission

For patch-clamp electrophysiology or fast-scan cyclic voltammetry experiments examining LRRK2 modulation of dopamine release, GNE-7915 is the only LRRK2 inhibitor with peer-reviewed functional validation demonstrating preservation of DA release at concentrations up to 3 µM. In contrast, the widely used LRRK2-IN-1 suppresses evoked DA release at 3 µM via off-target mechanisms, potentially confounding interpretation of LRRK2-dependent synaptic phenotypes [2]. GNE-7915 additionally enhances DA release and vesicle mobilization in G2019S and R1441G disease models, providing a functional readout not observed with alternative inhibitors [3].

Kinase Selectivity-Critical Chemical Probe Studies

Experiments requiring confident attribution of observed cellular phenotypes to LRRK2 inhibition, rather than off-target kinase activity, should utilize GNE-7915 due to its extensively documented kinome selectivity profile across 392-451 kinases. The disclosure of specific off-target kinases (TTK with Ki = 53 nM; ALK; 5-HT2B receptor antagonism) enables researchers to design appropriate controls and interpret results with greater rigor [4]. This level of characterization meets chemical probe validation standards not uniformly available for other commercial LRRK2 inhibitors [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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